molecular formula C13H28Cl2N2 B1392413 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1220035-80-2

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No. B1392413
CAS RN: 1220035-80-2
M. Wt: 283.3 g/mol
InChI Key: UDFQSAPSQVELES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride, commonly referred to as PED, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research areas. PED is a derivative of the azepane ring system, and is composed of two nitrogen atoms, two carbon atoms, and two chlorine atoms. This compound has the ability to interact with a variety of biomolecules, making it a promising tool for laboratory research.

Scientific Research Applications

Enantioselective Synthesis in Drug Discovery

  • Catalysis in Chemistry : This compound plays a role in the enantioselective functionalization of α-methylene C–H bonds in amines, including azepanes. Such reactions are crucial in drug discovery due to their high enantioselectivity and exclusive regioselectivity, enabling the synthesis of bioactive compounds (Jain et al., 2016).

Receptor Studies and Antagonism

  • Biochemical Receptor Research : The compound shows selectivity for the alpha 1D-adrenoceptor subtype, a notable aspect for developing targeted therapies in cardiovascular and nervous system disorders (Goetz et al., 1995).

Synthesis of Bioactive Compounds

  • Chemical Transformations : It's used in the synthesis of various bioactive compounds like seven-membered azasugars, displaying potent inhibition towards glycosidases, relevant in metabolic disorders and enzyme-related diseases (Li et al., 2008).

Crystallography and Molecular Characterization

  • Crystal Structure Analysis : The compound has been used in studies involving X-ray crystallographic analysis, aiding in the understanding of complex molecular structures and interactions (Betz et al., 2011).

Novel Synthesis Routes

  • Synthetic Alkaloids and Amino Acids : It’s a building block in the synthesis of cyclic amino acids and alkaloids, crucial in pharmaceuticals and natural product chemistry (Kano et al., 2010).

Antibacterial and Anticancer Research

  • Antibacterial and Anticancer Potentials : Its derivatives have been studied for their potential as antibacterial and anticancer agents, reflecting its significance in developing new therapeutics (Rehman et al., 2018).

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQSAPSQVELES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Reactant of Route 5
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Reactant of Route 6
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.